

Synthesis and Isotopic Purity of N-Butyrylglycine-d2: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of **N-Butyrylglycine-d2**. This deuterated analog of the endogenous metabolite N-butyrylglycine serves as a valuable internal standard for mass spectrometry-based quantitative studies in clinical research and drug development, particularly in the investigation of inborn errors of metabolism.[1]

Introduction to N-Butyrylglycine

N-Butyrylglycine is an N-acylglycine, a class of metabolites formed through the conjugation of a fatty acid (butyric acid in this case) with glycine. [2] These compounds are typically minor metabolites of fatty acid metabolism. [1] However, in certain genetic disorders related to mitochondrial fatty acid β -oxidation, the concentration of specific acylglycines, including N-butyrylglycine, can be significantly elevated in biological fluids. This makes them important biomarkers for diagnosing and monitoring such metabolic diseases.

The use of stable isotope-labeled internal standards, such as **N-Butyrylglycine-d2**, is crucial for accurate and precise quantification of the endogenous analyte by correcting for matrix effects and variations during sample preparation and analysis.

Synthesis of N-Butyrylglycine-d2



The synthesis of **N-Butyrylglycine-d2** can be achieved through the coupling of glycine-2,2-d2 with a butyrylating agent, followed by the deprotection of the carboxylic acid. A common and effective method involves the Schotten-Baumann reaction, where an acyl chloride is reacted with an amino acid under basic conditions.

Experimental Protocol: Synthesis of N-Butyrylglycine-d2

This protocol is adapted from established methods for the synthesis of N-acylglycines.

Materials:

- Glycine-2,2-d2
- · Butyryl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- · Diethyl ether
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO4)
- Deionized water

Procedure:

- Dissolution of Glycine-d2: Dissolve glycine-2,2-d2 (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) with stirring in an ice bath.
- Acylation: While vigorously stirring the glycine solution, slowly add butyryl chloride (1.1 eq) dropwise. Ensure the temperature is maintained at 0-5 °C.
- Reaction Monitoring: Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).



- Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
- Extraction: Extract the aqueous solution with diethyl ether or dichloromethane (3 x 50 mL).
- Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-Butyrylglycine-d2 as a white solid.

Isotopic Purity Assessment

The isotopic purity of the synthesized **N-Butyrylglycine-d2** is a critical parameter and is typically assessed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a primary technique for determining the isotopic enrichment of the final product. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the deuterated and non-deuterated species.

Experimental Protocol: Isotopic Enrichment Analysis by LC-MS

- Sample Preparation: Prepare a solution of the synthesized N-Butyrylglycine-d2 in a suitable solvent (e.g., methanol/water).
- LC Separation: Inject the sample onto a reverse-phase liquid chromatography column (e.g.,
 C18) to separate the analyte from any potential impurities.
- MS Analysis: Analyze the eluent using a high-resolution mass spectrometer in negative ion mode. The deprotonated molecules [M-H]⁻ will be observed.
- Data Analysis:
 - Acquire the mass spectrum of the N-Butyrylglycine-d2 peak.



- Determine the relative intensities of the monoisotopic peak of the unlabeled compound (m/z 144.066) and the d2-labeled compound (m/z 146.079).
- Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) =
 [Intensity(d2) / (Intensity(d0) + Intensity(d2))] * 100

A general method for determining the enrichment of isotopically labelled molecules by mass spectrometry involves several steps, including evaluating linearity, determining the purity of the mass cluster with a natural abundance analogue, and comparing measured isotope distributions with calculated ones for different enrichments.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy are powerful tools for confirming the position of deuteration and assessing the isotopic purity.

- ¹H NMR: In the ¹H NMR spectrum of **N-Butyrylglycine-d2**, the signal corresponding to the methylene protons of the glycine moiety (typically around 3.9-4.0 ppm) should be significantly reduced or absent, confirming successful deuteration at this position.
- ²H NMR: The ²H NMR spectrum should show a signal at the chemical shift corresponding to the deuterated methylene position, providing direct evidence of deuterium incorporation.

Studies on partially deuterated glycine have shown that deuteration of the amine group can significantly lengthen the spin-lattice relaxation time (T1) of neighboring protons and carbons. [4]

Quantitative Data Summary

The following tables summarize the key quantitative data for N-Butyrylglycine and its deuterated analog.

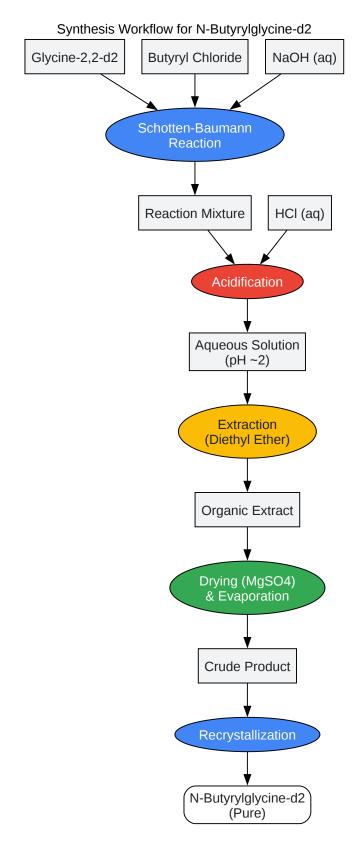
Compound	Molecular Formula	Monoisotopic Mass (Da)	CAS Number
N-Butyrylglycine	C ₆ H ₁₁ NO ₃	145.0739	20208-73-5
N-Butyrylglycine-d2	C ₆ H ₉ D ₂ NO ₃	147.0865	1219799-10-6



Parameter	Method	Expected Value/Result
Chemical Purity	HPLC	>98%
Isotopic Enrichment	Mass Spectrometry	>98 atom % D
Deuteration Site	¹ H NMR, ² H NMR	Glycine methylene position

Diagrams Synthesis Workflow



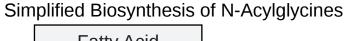


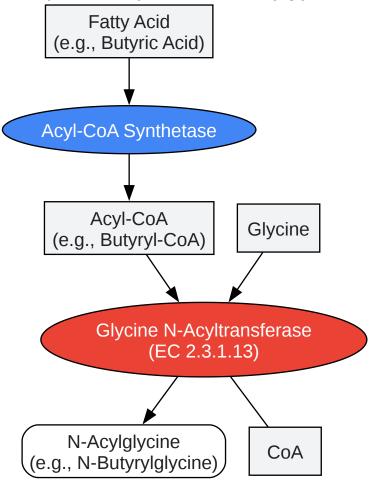
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Caption: A flowchart illustrating the key steps in the synthesis of **N-Butyrylglycine-d2**.



Biological Pathway





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Caption: The enzymatic pathway for the formation of N-acylglycines in the body.

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